molecular formula C12H18O B13479822 1,2-Dimethyl-3-(propoxymethyl)benzene

1,2-Dimethyl-3-(propoxymethyl)benzene

Cat. No.: B13479822
M. Wt: 178.27 g/mol
InChI Key: XPAYNVDVPFOMMD-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(propoxymethyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It is a derivative of benzene, characterized by the presence of two methyl groups and a propoxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-(propoxymethyl)benzene can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene derivatives using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-3-(propoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid.

Major Products Formed:

    Halogenated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)chlorobenzene.

    Nitrated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)nitrobenzene.

    Sulfonated Derivatives: Such as 1,2-dimethyl-3-(propoxymethyl)benzenesulfonic acid.

Scientific Research Applications

1,2-Dimethyl-3-(propoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of electron-donating groups such as methyl and propoxymethyl enhances the reactivity of the benzene ring towards electrophiles .

Comparison with Similar Compounds

    1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propoxymethyl group.

    1,3-Dimethylbenzene (m-Xylene): Similar structure but with methyl groups in different positions.

    1,4-Dimethylbenzene (p-Xylene): Similar structure but with methyl groups in para positions.

Uniqueness: 1,2-Dimethyl-3-(propoxymethyl)benzene is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1,2-dimethyl-3-(propoxymethyl)benzene

InChI

InChI=1S/C12H18O/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7H,4,8-9H2,1-3H3

InChI Key

XPAYNVDVPFOMMD-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=CC=CC(=C1C)C

Origin of Product

United States

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